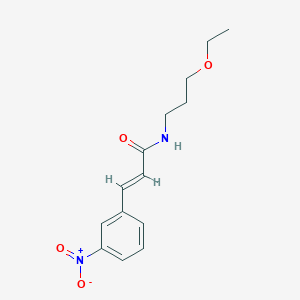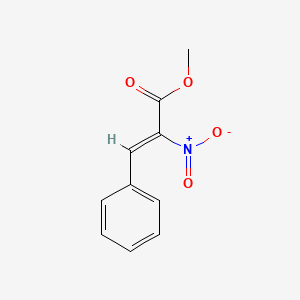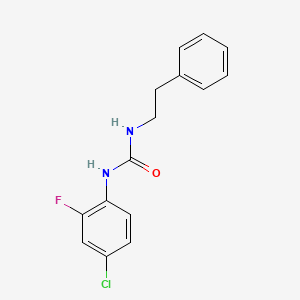![molecular formula C14H11N5O6 B4829378 2-{5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B4829378.png)
2-{5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide
Overview
Description
2-{5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide is a synthetic compound designed for various scientific applications. Its structure includes a chromen-2-one core, a nitro group on a triazole ring, and an acetamide moiety. This unique combination suggests its utility in diverse fields such as medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes
The synthesis of 2-{5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide typically involves several steps:
Synthesis of 4-methyl-2-oxo-2H-chromen-7-yl ether: : This can be achieved by condensing 4-methyl-7-hydroxycoumarin with an appropriate halogenated ether.
Formation of 3-nitro-1H-1,2,4-triazole: : The nitro group is introduced to the triazole ring via nitration of 1H-1,2,4-triazole.
Coupling: : The synthesized chromen-2-one ether and nitro-triazole are coupled using a suitable base under controlled conditions to form the intermediate.
Acetylation: : The final step involves the acetylation of the intermediate to yield the target compound.
Industrial Production Methods
Scaling up involves optimizing reaction conditions for higher yields and purity. Techniques like continuous flow synthesis may be employed for better efficiency and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, particularly at the chromen-2-one core, using agents like potassium permanganate.
Reduction: : The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: : Nucleophilic substitution reactions can occur at the triazole ring and chromen-2-one ether moieties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, nitric acid.
Reducing Agents: : Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.
Bases and Nucleophiles: : Sodium hydroxide, potassium carbonate, various organolithium reagents.
Major Products Formed
From Oxidation: : Formation of carboxylic acids and derivatives.
From Reduction: : Amino derivatives.
From Substitution: : Various substituted triazole and chromen-2-one derivatives.
Scientific Research Applications
2-{5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide has wide-ranging applications:
Chemistry: : Used in studying reaction mechanisms and as a reagent in synthetic chemistry.
Biology: : Explored for its potential as an enzyme inhibitor due to its triazole moiety.
Medicine: : Investigated for its anti-inflammatory and anticancer properties.
Industry: : Potentially useful in developing new materials due to its unique structural attributes.
Mechanism of Action
The compound's mechanism involves its interaction with biological targets such as enzymes or receptors. The nitro group may play a role in redox biology, while the chromen-2-one core could intercalate with DNA or modulate protein function. Pathways involved might include oxidative stress response and signal transduction pathways related to its nitro and acetamide functionalities.
Comparison with Similar Compounds
Compared to other compounds with similar functionalities:
4-methyl-2-oxo-2H-chromen-7-yl ethers: : These are mainly known for their roles in anticoagulant and anticancer activities.
1H-1,2,4-triazole derivatives: : Widely studied for their antimicrobial and antifungal properties.
Nitro compounds: : Commonly used in explosives and pharmaceuticals.
The uniqueness of 2-{5-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-3-nitro-1H-1,2,4-triazol-1-yl}acetamide lies in its integrated structure, combining these features into a single molecule with multifaceted potential.
This is how this compound stands out. What do you think?
Properties
IUPAC Name |
2-[5-(4-methyl-2-oxochromen-7-yl)oxy-3-nitro-1,2,4-triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O6/c1-7-4-12(21)25-10-5-8(2-3-9(7)10)24-14-16-13(19(22)23)17-18(14)6-11(15)20/h2-5H,6H2,1H3,(H2,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJWSNNXCIBREY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3=NC(=NN3CC(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(3-bromophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B4829298.png)
![5-chloro-8-methoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4829304.png)
![(3-(2-methylbenzyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B4829305.png)
![3,4-dimethyl-N-{2-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4829310.png)
![N-(2,4-dichlorophenyl)-2-[(3-methylbutanoyl)amino]-4-phenylthiophene-3-carboxamide](/img/structure/B4829338.png)
![2-Methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidine-7-thiol](/img/structure/B4829352.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B4829364.png)
![4-BROMO-N~2~-[6-(DIFLUOROMETHOXY)-1,3-BENZOTHIAZOL-2-YL]-2-THIOPHENECARBOXAMIDE](/img/structure/B4829367.png)
![2-(5-chloro-2-hydroxybenzoyl)-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4829371.png)


![1-(3-methoxyphenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4829395.png)

